molecular formula C9H19ClN2O2 B2866084 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride CAS No. 2377005-16-6

3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride

Cat. No.: B2866084
CAS No.: 2377005-16-6
M. Wt: 222.71
InChI Key: RWXAYDUFIPAJKP-KVZVIFLMSA-N
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Description

Chemical Structure: The compound features a chiral morpholine ring with (2R,6S)-2,6-dimethyl substituents, a propan-1-one backbone, and an amino group at the 3-position, stabilized as a hydrochloride salt . CAS Number: 1423032-08-9 . Applications: Primarily used as a high-purity active pharmaceutical ingredient (API) intermediate, critical in synthesizing therapeutics due to its stability and solubility . Chirality: The (2R,6S) configuration confers stereoselectivity, enhancing target specificity in biological systems .

Properties

IUPAC Name

3-amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-7-5-11(6-8(2)13-7)9(12)3-4-10;/h7-8H,3-6,10H2,1-2H3;1H/t7-,8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXAYDUFIPAJKP-KVZVIFLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride, the typical approach involves the reaction of 3-amino-1-propanone with (2R,6S)-2,6-dimethylmorpholine in the presence of a suitable acid, leading to the formation of the desired product. Key reaction conditions include maintaining the temperature and pH to favor the formation of the morpholine ring.

Industrial Production Methods

In industrial settings, the synthesis process may be scaled up using continuous flow reactors to ensure consistent quality and yield. Solvents and reagents are chosen for their efficiency and environmental impact, with considerations for green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes:

  • Substitution Reactions: Involving nucleophiles reacting with the electrophilic carbon atom in the carbonyl group.

  • Oxidation and Reduction Reactions: Modifying the oxidation state of the compound can lead to variations in its chemical properties.

  • Condensation Reactions: Forming new bonds by the loss of small molecules like water.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Ammonia, various amines.

Major Products

Reactions can lead to various derivatives and analogs, modifying the morpholine ring or introducing new functional groups to enhance the compound's properties.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.

  • Serves as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Studied for its potential role in enzyme inhibition.

  • Explored for its ability to interact with cellular receptors.

Medicine:

  • Investigated for potential pharmacological activities, such as anti-inflammatory or antiviral properties.

Industry:

  • Utilized in the production of specialty chemicals.

  • Functions as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound's effects are primarily exerted through its interactions with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering biological pathways. The morpholine ring plays a key role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences:

Compound Name (CAS) Molecular Formula Substituents/Features Key Properties
Target Compound (1423032-08-9) C₁₃H₂₅ClN₂O₂ Chiral (2R,6S)-dimethylmorpholine, 3-amino-propan-1-one High solubility (HCl salt), room-temperature stability, API intermediate use
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one HCl (2125-49-7) C₁₂H₁₂N₂·HCl 4-Methoxyphenyl, dimethylamino group Higher polarity (methoxy group), research precursor, MW: 184.24 g/mol
2-(Ethylamino)-1-(3-methylphenyl)propan-1-one HCl (Compound 4) C₁₂H₁₈ClNO 3-Methylphenyl, ethylamino group Hydrogen-bonding geometry (Table 5 ), potential for varied crystal packing
3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one HCl (1260498-35-8) C₂₁H₃₄ClNO₂ Bulky tert-pentyl phenyl, methyl-propanone High lipophilicity (MW: 367.96), potential CNS application due to bulky groups
2-Chloro-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone (1281759-10-1) C₈H₁₅Cl₂NO Chloroethanone, (2R,6S)-dimethylmorpholine Reactive chloro group, intermediate in alkylation reactions

Functional Group Impact on Properties

  • Amino vs.
  • Aromatic Substituents :
    • The 3-methylphenyl group in Compound 4 may enhance lipophilicity vs. the morpholine ring in the target compound.
    • The 4-methoxyphenyl group in CAS 2125-49-7 introduces electron-donating effects, altering electronic distribution and reactivity.
  • Chirality : The (2R,6S) configuration in the target compound and CAS 1260498-35-8 contrasts with achiral analogs (e.g., CAS 2125-49-7), emphasizing enantioselectivity in drug design .

Pharmacological and Industrial Relevance

  • API Intermediate Use : The target compound’s role in API synthesis contrasts with CAS 1260498-35-8 , which, with its bulky tert-pentyl group, may be tailored for central nervous system (CNS) drugs.
  • Research Applications : Compounds like CAS 2125-49-7 serve as precursors in early-stage research, while hydrogen-bonding data for Compound 4 aids crystallography studies.

Biological Activity

3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one; hydrochloride includes a morpholine ring which is pivotal in its biological activity. The molecular formula is C11H18ClN3O, and it has a molecular weight of approximately 233.73 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : It exhibits affinity for neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : In vitro studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Biological Activity Overview

The biological activities associated with 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one; hydrochloride can be summarized as follows:

Activity Description
Antidepressant Demonstrated potential in animal models for mood enhancement.
Antinociceptive Exhibits pain-relieving properties in preclinical studies.
Neuroprotective May protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Antidepressant Effects : A study conducted on rodent models indicated that administration of the compound led to significant reductions in depressive-like behaviors when compared to control groups. The mechanism was hypothesized to involve modulation of serotonin levels in the brain .
  • Pain Management : Research demonstrated that 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one; hydrochloride exhibited antinociceptive effects in formalin-induced pain models. The results suggested a dose-dependent response, with higher doses yielding more pronounced analgesic effects .
  • Neuroprotection : In vitro assays indicated that the compound could reduce neuronal cell death induced by oxidative stress. This was attributed to its ability to scavenge free radicals and enhance the expression of neuroprotective proteins .

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